molecular formula C11H28N2O5 B14600900 Agn-PC-00EF92 CAS No. 59612-50-9

Agn-PC-00EF92

Katalognummer: B14600900
CAS-Nummer: 59612-50-9
Molekulargewicht: 268.35 g/mol
InChI-Schlüssel: QNBZBQZEELNQPW-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Agn-PC-00EF92 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-00EF92 typically involves a multi-step process that includes the preparation of intermediate compounds followed by their conversion into the final product. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process may involve the use of catalysts to speed up the reactions and reduce energy consumption. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions: Agn-PC-00EF92 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Agn-PC-00EF92 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for synthesizing other compounds and studying reaction mechanisms. In biology, it serves as a probe for investigating cellular processes and interactions. In medicine, this compound is explored for its potential therapeutic effects and as a diagnostic tool. Industrially, it is utilized in the production of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of Agn-PC-00EF92 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to changes in cellular functions and physiological responses, making this compound a valuable tool for studying biological systems and developing new therapies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to Agn-PC-00EF92 include AGN-PC-0MXVWT and AGN-PC-0CUK9P . These compounds share structural similarities and exhibit comparable reactivity and applications.

Uniqueness: What sets this compound apart from its similar compounds is its unique combination of stability and reactivity. This balance makes it particularly suitable for a wide range of applications, from basic research to industrial production. Additionally, its specific interactions with molecular targets provide distinct advantages in therapeutic and diagnostic applications.

Eigenschaften

CAS-Nummer

59612-50-9

Molekularformel

C11H28N2O5

Molekulargewicht

268.35 g/mol

IUPAC-Name

2-hydroxyethyl(trimethyl)azanium;carbonate

InChI

InChI=1S/2C5H14NO.CH2O3/c2*1-6(2,3)4-5-7;2-1(3)4/h2*7H,4-5H2,1-3H3;(H2,2,3,4)/q2*+1;/p-2

InChI-Schlüssel

QNBZBQZEELNQPW-UHFFFAOYSA-L

Kanonische SMILES

C[N+](C)(C)CCO.C[N+](C)(C)CCO.C(=O)([O-])[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.